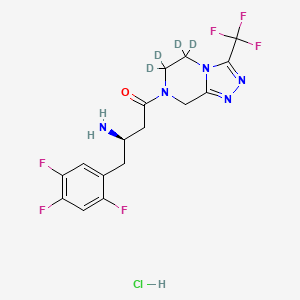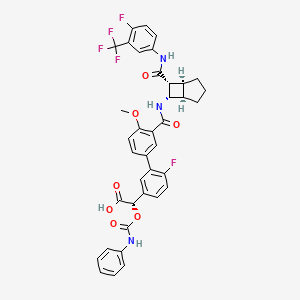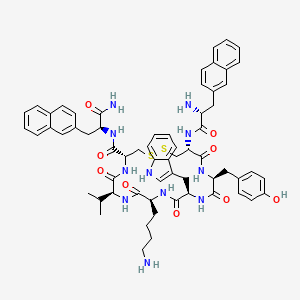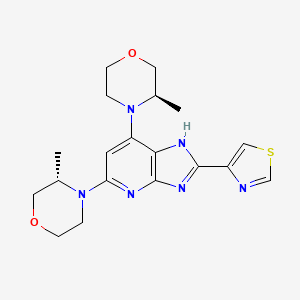
mTOR inhibitor-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mTOR inhibitor-12 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. The mTOR pathway is often dysregulated in various diseases, including cancer, making mTOR inhibitors valuable in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mTOR inhibitor-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: mTOR inhibitor-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. These products may include various derivatives and analogs of the original compound .
Scientific Research Applications
mTOR inhibitor-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mTOR pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases.
Industry: Utilized in drug development and pharmaceutical research to design and optimize new mTOR inhibitors.
Mechanism of Action
mTOR inhibitor-12 exerts its effects by binding to the mTOR complex, specifically targeting the mTORC1 and mTORC2 complexes. This binding inhibits the kinase activity of mTOR, leading to the suppression of downstream signaling pathways involved in protein synthesis, cell growth, and survival. The inhibition of mTOR activity results in reduced cell proliferation and increased autophagy, making it a valuable therapeutic target .
Comparison with Similar Compounds
Rapamycin: A well-known mTOR inhibitor that binds to the FKBP12 protein and inhibits mTORC1.
Temsirolimus: A derivative of rapamycin used in cancer therapy.
Everolimus: Another rapamycin derivative with similar mechanisms of action.
Uniqueness of mTOR Inhibitor-12: this compound is unique in its specific binding affinity and selectivity for mTOR complexes. It may offer advantages in terms of potency, efficacy, and reduced side effects compared to other mTOR inhibitors. Its unique chemical structure and properties make it a valuable addition to the arsenal of mTOR-targeting compounds .
Properties
Molecular Formula |
C19H24N6O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1,3-thiazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]morpholine |
InChI |
InChI=1S/C19H24N6O2S/c1-12-8-26-5-3-24(12)15-7-16(25-4-6-27-9-13(25)2)21-19-17(15)22-18(23-19)14-10-28-11-20-14/h7,10-13H,3-6,8-9H2,1-2H3,(H,21,22,23)/t12-,13+/m1/s1 |
InChI Key |
XLXQKEUHDQPNSX-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CSC=N4)N5CCOC[C@@H]5C |
Canonical SMILES |
CC1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CSC=N4)N5CCOCC5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


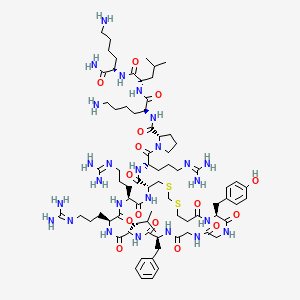
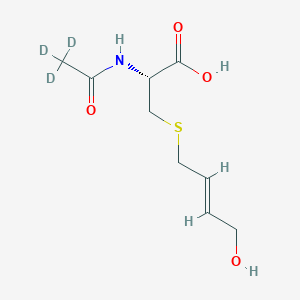
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
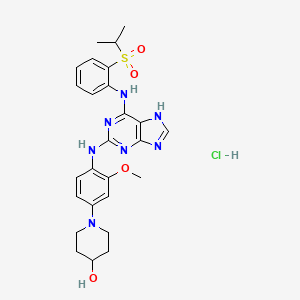

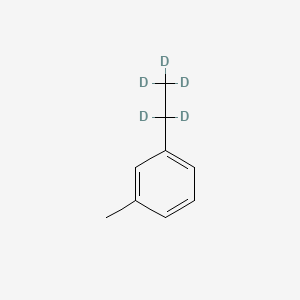

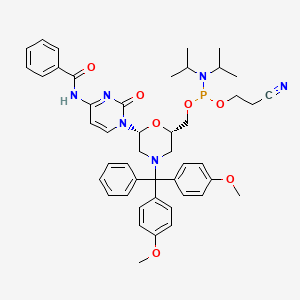
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
